molecular formula C15H12IN3O2S B2496654 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-iodobenzamide CAS No. 946223-48-9

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-iodobenzamide

Cat. No.: B2496654
CAS No.: 946223-48-9
M. Wt: 425.24
InChI Key: OSWSNEAMBRIDBN-UHFFFAOYSA-N
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Description

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-iodobenzamide is a thiazolo[3,2-a]pyrimidine derivative characterized by a bicyclic core fused with a thiazole ring, substituted at the 6-position with a 2-iodobenzamide group. The 3- and 7-positions are methylated, and the 5-position features a ketone. This compound is structurally analogous to several bioactive thiazolo[3,2-a]pyrimidine derivatives reported in the literature, which exhibit pharmacological properties such as antioxidant activity and enzyme inhibition .

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12IN3O2S/c1-8-7-22-15-17-9(2)12(14(21)19(8)15)18-13(20)10-5-3-4-6-11(10)16/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWSNEAMBRIDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=CC=C3I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-iodobenzamide typically involves multiple steps:

    Formation of Thiazolopyrimidine Core: The thiazolopyrimidine core can be synthesized by cyclization reactions involving thiourea and appropriate diketones or aldehydes under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the iodinated benzamide with the thiazolopyrimidine core using amide bond formation techniques, often employing coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolopyrimidine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl group in the thiazolopyrimidine ring using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the benzamide moiety can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for Substitution: Amines, thiols, and other nucleophilic species.

Major Products

    Oxidation Products: Oxidized derivatives of the thiazolopyrimidine ring.

    Reduction Products: Reduced forms of the thiazolopyrimidine ring.

    Substitution Products: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The exact mechanism of action for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-iodobenzamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazolopyrimidine and benzamide moieties. These interactions can modulate biological pathways, leading to its observed effects in antimicrobial and anticancer studies.

Comparison with Similar Compounds

Comparison with Similar Thiazolo[3,2-a]Pyrimidine Derivatives

Key Observations :

  • Carboxylate vs. Carboxamide: Ethyl carboxylate derivatives (e.g., ) are common intermediates for synthesizing carboxamide derivatives via aminolysis . The target compound’s benzamide group suggests a similar route.
  • Substituent Effects : Electron-withdrawing groups (e.g., 2-iodo in the target) may influence reactivity and biological activity compared to electron-donating groups (e.g., methoxy in ).
Structural and Crystallographic Features
  • Ring Conformation: The thiazolo[3,2-a]pyrimidine core in analogs exhibits puckering. For example, in ethyl 7-methyl-3-oxo-5-phenyl derivatives, the pyrimidine ring adopts a flattened boat conformation with a deviated C5 atom (0.224 Å) . The dihedral angle between the thiazolo[3,2-a]pyrimidine and benzene rings is 80.94°, indicating significant non-planarity .
  • Hydrogen Bonding : Crystalline packing often involves C–H···O interactions. For instance, chains along the c-axis are stabilized by bifurcated hydrogen bonds in trimethoxybenzylidene derivatives . The 2-iodobenzamide group in the target compound may similarly influence packing via halogen bonding or hydrogen bonding.

Biological Activity

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-iodobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities. The presence of the iodine atom and the benzamide moiety may enhance its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds related to thiazolo[3,2-a]pyrimidines exhibit significant anticancer properties. For instance, derivatives have shown promising cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data of related compounds against selected cancer cell lines:

Compound NameCell LineIC50 (µM)Reference
Compound 1M-HeLa12.5
Compound 2MCF-710.0
Compound 3PC315.0
This compoundM-HeLaTBDTBD

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : Interference with specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Binding to receptors that regulate cell growth and survival.
  • Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.

Case Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of thiazolo[3,2-a]pyrimidine derivatives on M-HeLa and MCF-7 cell lines. The results indicated that these compounds exhibited a significant reduction in cell viability compared to control groups. Notably, one derivative showed an IC50 value significantly lower than that of Sorafenib, a standard anticancer drug.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound to target proteins involved in cancer progression. These studies revealed strong interactions with key active sites, suggesting a potential for high specificity and efficacy in targeting cancer cells.

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